2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide 2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 1114597-89-5
VCID: VC2305126
InChI: InChI=1S/C7H10N2O2S2/c1-9-4-5(8)7-6(2-3-12-7)13(9,10)11/h2-3,5H,4,8H2,1H3
SMILES: CN1CC(C2=C(S1(=O)=O)C=CS2)N
Molecular Formula: C7H10N2O2S2
Molecular Weight: 218.3 g/mol

2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide

CAS No.: 1114597-89-5

Cat. No.: VC2305126

Molecular Formula: C7H10N2O2S2

Molecular Weight: 218.3 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide - 1114597-89-5

Specification

CAS No. 1114597-89-5
Molecular Formula C7H10N2O2S2
Molecular Weight 218.3 g/mol
IUPAC Name 2-methyl-1,1-dioxo-3,4-dihydrothieno[2,3-e]thiazin-4-amine
Standard InChI InChI=1S/C7H10N2O2S2/c1-9-4-5(8)7-6(2-3-12-7)13(9,10)11/h2-3,5H,4,8H2,1H3
Standard InChI Key GRULYHJHDYQEGQ-UHFFFAOYSA-N
SMILES CN1CC(C2=C(S1(=O)=O)C=CS2)N
Canonical SMILES CN1CC(C2=C(S1(=O)=O)C=CS2)N

Introduction

Chemical Identity and Structural Characteristics

2-Methyl-3,4-dihydro-2H-thieno[2,3-e] thiazin-4-amine 1,1-dioxide is a sulfur-containing heterocyclic compound characterized by its fused ring system. This section details its fundamental structural and identification parameters.

Basic Identification

The compound is uniquely identified through several standard parameters as shown in Table 1:

ParameterValue
CAS Registry Number1114597-89-5
Molecular FormulaC₇H₁₀N₂O₂S₂
Molecular Weight218.3 g/mol
IUPAC Name2-methyl-1,1-dioxo-3,4-dihydrothieno[2,3-e]thiazin-4-amine
InChIInChI=1S/C7H10N2O2S2/c1-9-4-5(8)7-6(2-3-12-7)13(9,10)11/h2-3,5H,4,8H2,1H3
InChIKeyGRULYHJHDYQEGQ-UHFFFAOYSA-N
SMILESCN1CC(C2=C(S1(=O)=O)C=CS2)N

The compound is officially registered with the CAS number 1114597-89-5, providing a standardized identification method in chemical databases and literature .

Structural Features

The compound possesses a complex heterocyclic structure consisting of:

  • A thieno[2,3-e] core - a thiophene ring fused with another heterocyclic system

  • A thiazine ring - a six-membered ring containing nitrogen and sulfur atoms

  • A methyl group attached to the nitrogen atom in the thiazine ring

  • An amine group at the 4-position

  • Two oxygen atoms forming a dioxide (1,1-dioxide) at the sulfur atom of the thiazine ring

This unique structural arrangement contributes to its chemical behavior and potential biological activities, as the fused heterocyclic system creates specific electronic distributions and stereochemical properties that can influence interactions with biological targets.

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-methyl-3,4-dihydro-2H-thieno[2,3-e] thiazin-4-amine 1,1-dioxide is essential for its proper handling and application in research settings.

Chemical Properties

The chemical reactivity of this compound is influenced by several structural features:

  • The amine group at the 4-position serves as a potential site for nucleophilic reactions and can participate in hydrogen bonding.

  • The 1,1-dioxide functionality on the thiazine sulfur increases the electrophilicity of adjacent carbon atoms.

  • The thiophene ring provides aromatic character and potential sites for electrophilic substitution.

  • The partially saturated thiazine ring contains reactive sites for potential functionalization .

These properties make the compound versatile for chemical modifications and potentially valuable as a building block in organic synthesis of more complex structures.

CompoundCAS NumberKey Structural Difference
2-Methyl-3,4-dihydro-2H-thieno[2,3-e] thiazin-4-amine 1,1-dioxide1114597-89-5Target compound
2-Methyl-2,3-dihydro-4H-thieno[2,3-e] thiazin-4-one 1,1-dioxide72975-44-1Ketone at 4-position instead of amine
2,3-Dihydro-4H-thieno[2,3-e] thiazin-4-one 1,1-dioxide948007-59-8No methyl group on N, ketone at 4-position
Brinzolamide-Different substitution pattern, additional functional groups

Future Research Directions

Based on the structural features and the activities of related compounds, several promising research directions for 2-methyl-3,4-dihydro-2H-thieno[2,3-e] thiazin-4-amine 1,1-dioxide can be identified.

Structure Optimization and SAR Studies

Future research could focus on:

  • Systematic modification of the compound's structure to develop structure-activity relationships (SAR).

  • Investigation of the effects of different substituents at various positions, particularly at the amine group or the methyl position.

  • Development of more potent and selective derivatives for specific biological targets based on initial activity screening results .

Mechanism of Action Studies

Understanding the potential mechanisms through which this compound and its derivatives exert biological effects would be valuable, including:

  • Identification of specific protein targets or receptors with which the compound interacts.

  • Elucidation of biochemical pathways affected by the compound.

  • Investigation of structure-based binding modes using computational and experimental approaches.

Pharmaceutical Applications

Given the pharmaceutical relevance of related thieno-thiazine compounds, investigating potential therapeutic applications would be worthwhile:

  • Evaluation for carbonic anhydrase inhibition properties, similar to the related compound Brinzolamide.

  • Assessment of anti-inflammatory, analgesic, or antimicrobial activities suggested by studies on related thiazine derivatives.

  • Exploration of potential applications in treating oxidative stress-related conditions based on antioxidant properties observed in similar compounds .

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